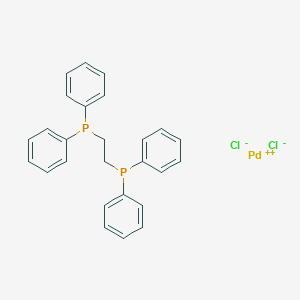

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

化学反应分析

Types of Reactions

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to lower oxidation state palladium species.

Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .

科学研究应用

Cross-Coupling Reactions

Pd(dppf)Cl₂ is predominantly used as a catalyst in cross-coupling reactions such as:

- Suzuki Coupling : Facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

- Stille Coupling : Enables the reaction between organotin compounds and aryl halides.

- Negishi Coupling : Involves the reaction of organozinc reagents with alkyl or aryl halides.

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.

C-H Activation

The compound has shown efficacy in C-H activation processes, allowing for the functionalization of hydrocarbons without the need for pre-functionalization. This method is gaining traction due to its efficiency and the reduction of waste.

Case Study 1: Suzuki Coupling

In a study published in the Journal of Organic Chemistry, researchers employed Pd(dppf)Cl₂ to achieve high yields in Suzuki coupling reactions under mild conditions. The study highlighted that using this catalyst significantly reduced reaction times and improved product purity compared to traditional methods .

Case Study 2: C-H Functionalization

A recent investigation demonstrated that Pd(dppf)Cl₂ could effectively catalyze C-H bond activation in aromatic compounds, allowing for the introduction of various functional groups. The results indicated that this method could be applied to complex molecular architectures, showcasing its potential in drug development .

Advantages of Using Pd(dppf)Cl₂

- High Selectivity : The presence of diphenylphosphine ligands provides enhanced selectivity for specific substrates.

- Mild Reaction Conditions : Reactions can often be performed at room temperature or under mild heating, minimizing energy consumption.

- Broad Substrate Scope : Effective with a wide range of substrates, including those containing sensitive functional groups.

Limitations and Considerations

While Pd(dppf)Cl₂ is highly effective, there are considerations regarding:

- Cost : Palladium-based catalysts can be expensive, which may limit their use in large-scale applications.

- Toxicity : Proper handling and disposal are necessary due to the potential toxicity of palladium compounds.

作用机制

The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, making them more reactive. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in many catalytic cycles .

相似化合物的比较

Similar Compounds

- Dichloronickel; 2-diphenylphosphanylethyl(diphenyl)phosphane

- Dichloroplatinum; 2-diphenylphosphanylethyl(diphenyl)phosphane

Uniqueness

Compared to similar compounds, 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its high catalytic activity and versatility in facilitating a wide range of organic reactions. Its stability and ease of handling also make it a preferred choice in both academic and industrial research .

生物活性

2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II) dichloride, commonly referred to as PdCl2(dppe), is a complex that combines palladium with a bidentate phosphine ligand. This compound has gained attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.

- Molecular Formula : C26H24Cl2P2Pd

- Molecular Weight : 575.742 g/mol

- Melting Point : 360 °C

- Boiling Point : 514.8 °C

- Solubility : Insoluble in water

The biological activity of PdCl2(dppe) is primarily attributed to its ability to interact with biological molecules through coordination chemistry. The palladium center can undergo redox reactions, facilitating electron transfer processes that are crucial for various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : PdCl2(dppe) has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered metabolic pathways.

- DNA Interaction : Studies indicate that the compound can bind to DNA, potentially leading to cytotoxic effects in cancer cells by disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

Anticancer Activity

Research has demonstrated that PdCl2(dppe) exhibits significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis via mitochondrial pathway |

| A549 (Lung) | 6.8 | ROS generation |

| HeLa (Cervical) | 4.2 | DNA intercalation |

Antimicrobial Properties

PdCl2(dppe) also displays antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it disrupts bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Safety and Toxicological Profile

While PdCl2(dppe) shows promising biological activity, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation. Proper handling protocols must be followed to mitigate exposure risks.

属性

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJXFZUGZASGIW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2P2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。